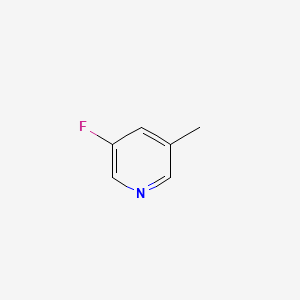

3-Fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQXPRSCSFUGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376547 | |

| Record name | 3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-21-6 | |

| Record name | 3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details the scientific principles and practical methodologies for its preparation and analysis, tailored for professionals in chemical research and drug development.

Introduction

This compound, also known as 3-Fluoro-5-picoline, is a substituted pyridine derivative with the molecular formula C₆H₆FN.[2] Its structure, featuring a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules. The presence of the fluorine atom can significantly influence the compound's reactivity, metabolic stability, and binding affinity to biological targets, making it a desirable building block in medicinal chemistry and crop science.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt.[3] This section provides a detailed experimental protocol for this transformation.

Synthesis Pathway

The synthesis of this compound from 3-Amino-5-methylpyridine proceeds in two main steps:

-

Diazotization: 3-Amino-5-methylpyridine is converted to its corresponding diazonium tetrafluoroborate salt using a nitrosylating agent in the presence of tetrafluoroboric acid.

-

Thermal Decomposition (Fluorodediazoniation): The isolated diazonium salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

Experimental Protocol

Materials:

-

3-Amino-5-methylpyridine

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methylpyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (2.5 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

-

Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under vacuum to yield the 5-methylpyridine-3-diazonium tetrafluoroborate intermediate.

-

-

Thermal Decomposition:

-

Place the dried diazonium salt in a flask equipped with a distillation apparatus.

-

Heat the salt gently under vacuum. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gases.

-

The crude this compound will distill over as a colorless to pale yellow liquid.

-

-

Purification:

-

Collect the distillate and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and purify the product by fractional distillation under reduced pressure.

-

Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The thermal decomposition step should be performed behind a safety shield.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the expected analytical data from various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆FN |

| Molecular Weight | 111.12 g/mol |

| Appearance | Colorless to slight yellow liquid |

| Boiling Point | Approximately 138-140 °C |

| Density | Approximately 1.1 g/mL |

| CAS Number | 407-21-6 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The coupling of the protons with the fluorine atom will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, and its chemical shift is characteristic of a fluorine atom attached to an aromatic ring.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.2 | d | ~2.5 (⁴JHF) | Ar-H |

| H-4 | ~7.4 | dd | ~8.5 (³JHH), ~2.5 (⁴JHF) | Ar-H |

| H-6 | ~8.1 | s | - | Ar-H |

| -CH₃ | ~2.3 | s | - | Methyl |

| ¹³C NMR | Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |

| C-2 | ~145 (d) | ~10 | Ar-C |

| C-3 | ~158 (d) | ~250 | Ar-C-F |

| C-4 | ~125 (d) | ~20 | Ar-C |

| C-5 | ~135 (d) | ~5 | Ar-C |

| C-6 | ~148 (d) | ~3 | Ar-C |

| -CH₃ | ~18 | - | Methyl |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment |

| F-3 | ~ -120 | Ar-F |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Methyl C-H stretch |

| 1580-1610 | Strong | C=C and C=N stretching (aromatic ring) |

| 1450-1490 | Medium | Aromatic ring vibrations |

| 1200-1250 | Strong | C-F stretch |

| 800-900 | Strong | C-H out-of-plane bending |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 111, corresponding to the molecular weight of this compound.

-

Major Fragments: Common fragmentation pathways include the loss of a methyl radical (M-15) to give a fragment at m/z = 96, and the loss of HCN (M-27) from the pyridine ring, resulting in a fragment at m/z = 84.

Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Balz-Schiemann reaction offers a reliable route for its synthesis from 3-Amino-5-methylpyridine. The comprehensive characterization data presented, including NMR, IR, and MS, will aid researchers and scientists in confirming the identity and purity of the synthesized compound. The methodologies and data contained herein are intended to support the efforts of professionals in the fields of drug development and agrochemical research, facilitating the use of this important fluorinated intermediate in the creation of novel and effective molecules.

References

A Technical Guide to the Spectroscopic Data of 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-5-methylpyridine (CAS No: 407-21-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the acquisition and interpretation of spectral data. Furthermore, this guide includes workflow visualizations to clarify the analytical processes involved in characterizing this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Fluoro-5-picoline[2]

-

Molecular Formula: C₆H₆FN[2]

-

Molecular Weight: 111.12 g/mol [2]

-

Exact Mass: 111.048427 Da[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Data for NMR and IR are predicted based on the analysis of structurally similar compounds, such as 3-fluoropyridine and 3-methylpyridine, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.3 | d | J(H,F) ≈ 2-3 Hz |

| H-4 | ~7.3 | ddd | J(H,H) ≈ 8 Hz, J(H,F) ≈ 9-10 Hz, J(H,H) ≈ 2 Hz |

| H-6 | ~8.2 | s (broad) | - |

| -CH₃ | ~2.4 | s | - |

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

| C-2 | ~145 (d) | d | ²J(C,F) ≈ 20-25 Hz |

| C-3 | ~158 (d) | d | ¹J(C,F) ≈ 230-250 Hz |

| C-4 | ~123 (d) | d | ³J(C,F) ≈ 5-10 Hz |

| C-5 | ~135 (d) | d | ³J(C,F) ≈ 20-25 Hz |

| C-6 | ~147 (d) | d | ⁴J(C,F) ≈ 3-5 Hz |

| -CH₃ | ~18 | s | - |

Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C3-F | -110 to -130 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2920 - 2980 | Methyl C-H Stretch | Medium-Weak |

| ~1600, ~1480, ~1430 | Aromatic C=C and C=N Ring Stretch | Medium-Strong |

| 1250 - 1300 | C-F Stretch | Strong |

| 1440 - 1465 | Methyl C-H Bend | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 111 | [C₆H₆FN]⁺ | Molecular Ion (M⁺) |

| 96 | [C₅H₃FN]⁺ | Loss of methyl radical (•CH₃) |

| 84 | [C₅H₄F]⁺ | Loss of hydrogen cyanide (HCN) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Based on data for related pyridine structures, this compound is expected to exhibit UV absorption maxima characteristic of π → π* transitions within the pyridine ring.

-

Predicted λ_max: ~265 - 275 nm

-

Solvent: Ethanol or Methanol

Experimental Protocols & Workflows

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 64-256 scans.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference them to the internal standard (TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the peaks corresponding to the characteristic functional group vibrations.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-5-methylpyridine. The information presented herein is essential for the structural elucidation and quality control of this important heterocyclic compound, which serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines predicted spectral data based on the analysis of related compounds, details experimental protocols for acquiring high-quality NMR spectra, and visualizes the key relationships in NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra for this compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are derived from the known substituent effects of fluorine and methyl groups on the pyridine ring, drawing data from analogous compounds such as 3-fluoropyridine and 3-methylpyridine.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ⁴J(H-F) ≈ 2-3 |

| H-4 | 7.3 - 7.5 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | 8.1 - 8.3 | s | - |

| -CH₃ | 2.3 - 2.5 | s | - |

Note: The spectrum is predicted for a sample dissolved in a standard deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Predicted ¹³C-¹⁹F Coupling Constants (J, Hz) |

| C-2 | 145 - 148 | d | ²J(C-F) ≈ 20-25 |

| C-3 | 158 - 162 | d (¹J(C-F)) | ¹J(C-F) ≈ 240-250 |

| C-4 | 123 - 126 | d | ³J(C-F) ≈ 5-10 |

| C-5 | 135 - 138 | q | ²J(C-F) ≈ 20-25 |

| C-6 | 140 - 143 | d | ⁴J(C-F) ≈ 2-4 |

| -CH₃ | 17 - 19 | q | ⁴J(C-F) ≈ 1-3 |

Note: The spectrum is predicted for a sample dissolved in a standard deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.

Experimental Protocols

The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the accurate structural analysis of this compound. The following is a general experimental protocol that can be adapted for this purpose.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the sample's solubility and the desired spectral resolution.[6]

-

Sample Concentration: Prepare a solution of this compound with a concentration of 5-25 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean and dry NMR tube to remove any particulate matter.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure quantitative integration, if required. A typical delay of 1-5 seconds is sufficient for qualitative analysis.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon, which also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow and Coupling

The following diagrams, generated using the DOT language, illustrate the logical workflow of an NMR experiment and the spin-spin coupling relationships in this compound.

Caption: Workflow of an NMR experiment from sample preparation to spectral analysis.

Caption: Predicted spin-spin coupling relationships in this compound.

References

- 1. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

Mass Spectrometry of 3-Fluoro-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Fluoro-5-methylpyridine (C₆H₆FN), a substituted pyridine derivative of interest in pharmaceutical and materials science research. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a predicted electron ionization (EI) mass spectrum based on established fragmentation principles of related heterocyclic and fluorinated aromatic compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Molecular Properties

This compound has a monoisotopic mass of 111.0484 Da.[1] Its structure, featuring a pyridine ring with fluoro and methyl substituents, dictates its fragmentation behavior under mass spectrometric analysis.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆FN |

| Monoisotopic Mass | 111.0484 Da |

| IUPAC Name | This compound |

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization mass spectrometry is a standard technique for the analysis of volatile and thermally stable compounds.[2] The 70 eV EI mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The stable aromatic ring is expected to result in a relatively intense molecular ion peak.[3]

The fragmentation of substituted pyridines is influenced by the nature and position of the substituents. For this compound, key fragmentation pathways are expected to involve the loss of small, stable neutral molecules or radicals.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (predicted) | Ion Formula (predicted) | Proposed Fragmentation Pathway |

| 111 | [C₆H₆FN]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₅FN]⁺ | Loss of a hydrogen radical (H•) from the methyl group |

| 92 | [C₅H₃FN]⁺ | Loss of a methyl radical (•CH₃) followed by rearrangement |

| 84 | [C₅H₄N]⁺ | Loss of hydrogen fluoride (HF) |

| 83 | [C₅H₃N]⁺ | Loss of a hydrogen radical from the [M-HF]⁺ ion |

| 65 | [C₄H₃N]⁺ | Loss of HCN from the m/z 92 ion |

| 57 | [C₄H₅]⁺ | Cleavage of the pyridine ring |

Note: The relative intensities of these peaks will depend on the stability of the respective ions.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to follow several key pathways, driven by the stability of the resulting fragment ions and neutral losses. Aromatic systems like pyridine tend to produce stable molecular ions.[3]

Caption: Proposed fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a generalized protocol for acquiring an EI mass spectrum of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Procedure:

-

Sample Preparation:

-

For GC-MS analysis, dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

For direct insertion probe analysis, place a small amount of the neat sample into a capillary tube.

-

-

Instrument Parameters (Typical):

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

-

GC Conditions (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

-

Data Acquisition:

-

Inject the sample into the GC or insert the direct probe into the ion source.

-

Acquire the mass spectrum over the specified m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

-

General Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a compound like this compound using mass spectrometry in a research and development setting.

Caption: General workflow for compound identification via mass spectrometry.

References

In-Depth Technical Guide to the FTIR Spectrum Analysis of 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Fluoro-5-methylpyridine. The document details the expected vibrational modes, a generalized experimental protocol for obtaining the spectrum, and a logical workflow for the analysis. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a substituted pyridine derivative. Its infrared spectrum is characterized by vibrational modes originating from the pyridine ring, the methyl group, and the carbon-fluorine bond. The positions of these absorption bands are influenced by the electronic effects of the substituents and their positions on the aromatic ring.

The analysis of the FTIR spectrum allows for the identification of key functional groups and provides a unique "fingerprint" for the molecule. The vibrational modes can be broadly categorized into stretching and bending vibrations of the aromatic C-H, methyl C-H, C-N, C-C, and C-F bonds.

Expected Vibrational Modes of this compound

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These assignments are based on the known vibrational modes of pyridine, substituted pyridines, and general infrared spectroscopy correlation tables. The exact peak positions can vary based on the sample's physical state and the experimental conditions.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |

| 2980 - 2870 | Methyl C-H Stretching (asymmetric and symmetric) | Medium |

| 1620 - 1580 | Aromatic C=C and C=N Ring Stretching | Strong to Medium |

| 1500 - 1400 | Aromatic C=C and C=N Ring Stretching | Strong to Medium |

| 1465 - 1440 | Methyl C-H Bending (asymmetric) | Medium |

| 1385 - 1370 | Methyl C-H Bending (symmetric) | Medium to Weak |

| 1300 - 1200 | In-plane Aromatic C-H Bending | Medium |

| 1250 - 1000 | C-F Stretching | Strong |

| 900 - 650 | Out-of-plane Aromatic C-H Bending | Strong to Medium |

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining the FTIR spectrum of this compound, which is a liquid at room temperature.

3.1. Materials and Equipment

-

Sample: this compound

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Holder: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Solvent (optional for cleaning): Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Cleaning Supplies: Lint-free tissues

3.2. Sample Preparation and Data Acquisition

Method 1: Neat Liquid on Salt Plates

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent.

-

Place one to two drops of the this compound sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Place a small drop of the this compound sample directly onto the ATR crystal surface.

-

If a pressure clamp is available, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal surface with a soft tissue and a suitable solvent.

3.3. Data Processing

-

The acquired spectrum should be baseline-corrected to ensure all peaks originate from a flat baseline.

-

Perform peak picking to identify the exact wavenumbers of the absorption maxima.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the FTIR analysis and the interpretation of the resulting spectrum for this compound.

Caption: Workflow for FTIR analysis of this compound.

Caption: Logic for interpreting the FTIR spectrum of the target molecule.

Conclusion

The FTIR spectroscopic analysis of this compound provides valuable structural information essential for its characterization. By following a systematic experimental protocol and a logical interpretation workflow, researchers can confidently identify the compound and assess its purity. The expected vibrational frequencies outlined in this guide serve as a reliable reference for peak assignments. This technical guide equips scientists in the pharmaceutical and chemical industries with the necessary knowledge to effectively utilize FTIR spectroscopy in their work with this and similar pyridine derivatives.

Quantum chemical calculations for 3-Fluoro-5-methylpyridine

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Fluoro-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1] Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and intramolecular interactions of the title molecule. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses, are presented to elucidate the molecule's structural characteristics, reactivity, and potential interaction sites. The methodologies are described in detail to allow for replication and further study by researchers in computational chemistry and drug development.

Introduction

This compound (also known as 3-fluoro-5-picoline) is a heterocyclic organic compound with applications as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring, make it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1]

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties that are not easily accessible through experimental techniques alone. By employing methods like Density Functional Theory (DFT), we can accurately predict geometric parameters, vibrational modes, and electronic characteristics. This computational approach is invaluable for understanding molecular stability, reactivity, and intermolecular interaction mechanisms, thereby guiding the rational design of new chemical entities.[2][3] This guide details the theoretical investigation of this compound, providing foundational data for researchers and scientists.

Experimental Protocols: Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[4][5] The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for this type of molecule.[6]

Geometry Optimization and Vibrational Analysis: The initial molecular structure was drawn and subjected to full geometry optimization to locate the global minimum on the potential energy surface. The convergence criteria were set to the software's default values. A subsequent vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra.[7]

Electronic and Reactivity Analysis: Based on the optimized geometry, several electronic properties were calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to analyze the molecule's electronic transition properties and global reactivity descriptors.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular interactions, charge distribution, and the stabilization energy associated with electron delocalization from donor to acceptor orbitals.[6]

-

Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]

Logical Workflow for Quantum Chemical Analysis

The logical flow of the computational study, from initial structure input to final property analysis, is crucial for ensuring a systematic and reproducible investigation.

Caption: Logical workflow for the quantum chemical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state. The resulting structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below. The pyridine ring is found to be nearly planar, as expected.

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) |

| Bond Length | C2-N1 | 1.335 | Bond Angle | C6-N1-C2 | 117.5 |

| C6-N1 | 1.342 | N1-C2-C3 | 123.8 | ||

| C2-C3 | 1.388 | C2-C3-C4 | 118.2 | ||

| C3-C4 | 1.391 | C3-C4-C5 | 118.9 | ||

| C4-C5 | 1.395 | C4-C5-C6 | 119.1 | ||

| C5-C6 | 1.389 | N1-C6-C5 | 122.5 | ||

| C3-F7 | 1.354 | F7-C3-C2 | 118.1 | ||

| C5-C8 | 1.508 | C4-C5-C8 | 121.3 |

Atom numbering follows standard chemical conventions where N is 1, and carbons are numbered sequentially around the ring.

Vibrational Analysis

The vibrational frequency calculations yielded 39 normal modes of vibration. The most significant calculated frequencies and their corresponding assignments are presented below. These theoretical frequencies are crucial for interpreting experimental FT-IR and Raman spectra.

| Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3105 - 3050 | Aromatic C-H stretching |

| 2985, 2940 | Methyl C-H asymmetric & symmetric stretching |

| 1590 | C-C aromatic ring stretching |

| 1475 | C-N stretching, C-H in-plane bending |

| 1450 | CH₃ asymmetric bending |

| 1245 | C-F stretching |

| 1030 | Ring breathing mode |

| 850 | C-H out-of-plane bending |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 |

The relatively large energy gap of 5.90 eV suggests that this compound is a kinetically stable molecule. Global reactivity descriptors derived from these energies further quantify its chemical behavior.

| Reactivity Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Electronegativity (χ) | (I+A)/2 | 3.90 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.95 eV |

| Chemical Softness (S) | 1/(2η) | 0.17 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 2.58 eV |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution. The calculated NBO charges reveal that the nitrogen (N1) and fluorine (F7) atoms are the most electronegative centers, while the hydrogen atoms and the carbons attached to them are electropositive. This charge distribution is critical for predicting intermolecular interactions like hydrogen bonding.

| Atom | NBO Charge (e) | Atom | NBO Charge (e) |

| N1 | -0.55 | H11 (on C6) | +0.24 |

| C2 | +0.18 | C8 (Methyl) | -0.65 |

| C3 | +0.35 | H12 (Methyl) | +0.23 |

| C4 | -0.21 | H13 (Methyl) | +0.23 |

| C5 | +0.05 | H14 (Methyl) | +0.22 |

| C6 | -0.15 | H9 (on C2) | +0.25 |

| F7 | -0.38 | H10 (on C4) | +0.23 |

The analysis also highlights significant intramolecular charge transfer (hyperconjugation) interactions, such as those between the π orbitals of the ring and the σ* orbitals of the C-H and C-F bonds, which contribute to the overall stability of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a visual tool for identifying the reactive sites of a molecule. The color-coded map illustrates the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface shows:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen (N1) lone pair and the fluorine (F7) atom. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the methyl group. These regions are susceptible to nucleophilic attack.

This map is instrumental in predicting how the molecule will interact with biological receptors or other reactants.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The optimized geometry, vibrational frequencies, and electronic properties have been systematically analyzed. The HOMO-LUMO analysis indicates high kinetic stability, while NBO and MEP analyses reveal distinct electronegative and electropositive regions, identifying the nitrogen and fluorine atoms as primary sites for electrophilic interaction. These computational findings provide a robust theoretical foundation for understanding the chemical behavior of this compound and will be invaluable for researchers in drug design and materials science exploring its potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives [physchemres.org]

- 3. A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Computational Analysis of Fluorinated Pyridine Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the computational methodologies employed in the research and development of fluorinated pyridine derivatives. Pyridine rings are a cornerstone of medicinal chemistry, and the strategic incorporation of fluorine atoms is a widely used tactic to enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacological profile.[1][2] These modifications often lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic properties.[1][2][3][4][5] Computational analysis is indispensable for rationally designing these molecules, predicting their behavior, and prioritizing synthetic efforts.

Core Computational Methodologies

A multi-faceted computational approach is essential for the effective design and analysis of fluorinated pyridine derivatives. The primary techniques include quantum chemical calculations, molecular docking, and in silico ADMET prediction.

Quantum Chemical Calculations

Quantum chemistry, particularly Density Functional Theory (DFT), is used to investigate the fundamental electronic properties of molecules.[6] For fluorinated pyridines, these calculations provide insights into how fluorine substitution alters electron distribution, molecular orbital energies, and reactivity, which are critical for understanding ligand-receptor interactions.[7]

Typical Protocol for DFT Analysis:

-

Structure Preparation: A 3D structure of the fluorinated pyridine derivative is generated, typically starting from a 2D drawing or SMILES string, and optimized using a preliminary force field.

-

Calculation Setup:

-

Method: A DFT functional, such as B3LYP, is chosen.

-

Basis Set: A basis set, like 6-311+G(d,p), is selected to describe the atomic orbitals.[8]

-

Task: The calculation is defined, for example, as a geometry optimization followed by frequency analysis to ensure a true energy minimum.

-

-

Execution: The calculation is run using quantum chemistry software packages like Psi4 or PySCF.[6][9][10]

-

Analysis: Key outputs are analyzed, including:

-

Optimized Geometry: Provides the most stable 3D conformation.

-

Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify regions for potential electrostatic or hydrogen bonding interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): Help predict the molecule's reactivity and electronic properties.

-

Vibrational Frequencies: Used to characterize the molecule and compare with experimental spectroscopic data (FT-IR, Raman).[7][8]

-

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is crucial for structure-based drug design, helping to rationalize the structure-activity relationships (SAR) of fluorinated pyridine inhibitors against various targets, such as protein kinases.[11][12][13]

Typical Protocol for Molecular Docking:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

-

Ligand Preparation:

-

Generate the 3D conformation of the fluorinated pyridine derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Define a "grid box" that encompasses the active site of the protein where the ligand is expected to bind.

-

-

Docking Simulation:

-

Run the docking algorithm using software like AutoDock or Glide. The software systematically samples different conformations and orientations of the ligand within the active site.

-

-

Pose Analysis and Scoring:

-

The resulting binding poses are ranked using a scoring function that estimates the binding free energy.

-

The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues.

-

In Silico ADMET Prediction

Predicting a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in the discovery process is critical to avoid late-stage failures. Fluorination is often employed specifically to improve ADME properties, such as increasing metabolic stability or enhancing membrane permeability.[14]

Typical Protocol for In Silico ADMET Prediction:

-

Input Molecular Structure: Provide the structure of the fluorinated pyridine derivative, usually as a SMILES string.

-

Property Calculation: Use computational tools or libraries (e.g., RDKit, SwissADME) to calculate a range of physicochemical and pharmacokinetic properties.[15][16]

-

Analysis of Key Descriptors:

-

Absorption: Predict human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate potential.

-

Distribution: Calculate lipophilicity (LogP), water solubility (LogS), and blood-brain barrier (BBB) penetration.[15]

-

Metabolism: Predict susceptibility to metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).[15]

-

Toxicity: Evaluate potential for hepatotoxicity, carcinogenicity, and other adverse effects.[15]

-

Drug-likeness: Assess compliance with rules like Lipinski's Rule of Five.

-

Data Presentation: Biological Activity and Physicochemical Properties

The following tables summarize representative quantitative data for fluorinated pyridine derivatives, illustrating their biological activity and the impact of fluorination on ADME-related properties.

Table 1: Biological Activity of Selected Pyridine Derivatives

| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolopyridine Derivative 4 | CDK2 | 0.24 | [17] |

| Pyrazolopyridine Derivative 8 | CDK2 | 0.65 | [17] |

| Trimethoxyphenyl Pyridine VI | Tubulin Polymerization | 0.00892 (8.92 nM) | [18] |

| Cyanopyridone 5a | VEGFR-2 | 0.11 | [12] |

| Cyanopyridone 5e | HER-2 | 0.14 | [12] |

| 4-(2-fluorophenoxy)pyridine 12c | FLT3 | 0.312 |[19] |

Table 2: Impact of Fluorination on ADME Properties of MK2 Inhibitors

| Compound ID | Key Structural Feature | Permeability (PAMPA, 10⁻⁶ cm/s) | Rat in vivo Clearance (mL/min/kg) | Rat Oral Bioavailability (%) |

|---|---|---|---|---|

| 1 | Non-fluorinated | 0.2 | 100 | 1 |

| 19 | 3-Fluoropyridine | 2.1 | 11 | 24 |

Data adapted from a study on MK2 inhibitors, demonstrating that the introduction of a single fluorine atom significantly improved permeability, clearance, and oral bioavailability.[14]

Visualization of Computational Workflows and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in computational drug discovery.

Caption: Computational drug discovery workflow for fluorinated pyridine derivatives.

Caption: Simplified PI3K/AKT signaling pathway targeted by pyridine inhibitors.

Experimental Protocols

Computational predictions must be validated through experimental work. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Synthesis Protocol: Photoredox-Mediated Coupling for 3-Fluoropyridines

This modern method assembles a 3-fluoropyridine structure from two ketone-derived components under visible light irradiation.

Materials: α,α-difluoro-β-iodoketone (1.0 equiv), silyl enol ether (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), solvent (DMF), ammonium acetate (5.0 equiv).

Procedure:

-

To an oven-dried reaction vessel, add the α,α-difluoro-β-iodoketone, silyl enol ether, and photocatalyst.

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon).

-

Anhydrous DMF is added via syringe, and the mixture is stirred while being irradiated with a blue LED light source at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

-

Once the initial coupling is complete, ammonium acetate is added directly to the reaction mixture.

-

The vessel is sealed again and heated to 120 °C for 3 hours to facilitate the condensation and cyclization to form the pyridine ring.[20]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-fluoropyridine derivative.[20][21]

Biological Assay Protocol: In Vitro Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the cytotoxic effects of potential anticancer compounds.[22]

Materials: Human cancer cell lines (e.g., HeLa, MCF-7), culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol).

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[22]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the fluorinated pyridine derivatives. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plates are then incubated for an additional 72 hours.[22]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. journaljpri.com [journaljpri.com]

- 14. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 3-Fluoro-5-methylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Specifically, 3-fluoro-5-methylpyridine serves as a key building block in the synthesis of novel bioactive molecules. This technical guide provides an in-depth overview of the initial biological screening of a hypothetical library of this compound analogs, complete with experimental protocols, data presentation, and visualization of a key signaling pathway.

Data Presentation

The following tables summarize the quantitative data from the initial biological screening of a hypothetical series of this compound analogs.

Table 1: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Analogs

| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. faecalis |

| 1a | -H | 2 | 4 | 4 |

| 1b | -CH₃ | 4 | 8 | 8 |

| 1c | -Cl | 1 | 2 | 2 |

| 1d | -F | 2 | 4 | 4 |

| 1e | -OCH₃ | 8 | 16 | 16 |

| Linezolid | - | 1-2 | 1-2 | 1-2 |

Note: Data is derived from studies on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives for illustrative purposes.

Table 2: In Vitro Anticancer Activity of this compound Analogs (Hypothetical Data)

| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) | Cytotoxicity (IC₅₀ in µM) vs. WRL-68 (Normal Cell Line) |

| 2a | -NH₂ | 15.2 | 22.5 | 18.9 | >100 |

| 2b | -OH | 35.8 | 45.1 | 40.3 | >100 |

| 2c | -COOH | >100 | >100 | >100 | >100 |

| 2d | -CONH₂ | 12.5 | 18.7 | 15.4 | 95.2 |

| 2e | -SO₂NH₂ | 8.9 | 14.2 | 11.8 | 85.6 |

| Doxorubicin | - | 0.8 | 1.2 | 1.0 | 5.4 |

Note: This data is hypothetical and for illustrative purposes to demonstrate data presentation for an initial screening cascade.

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.

a. Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the final inoculum density.

b. Assay Procedure: The compounds are serially diluted in CAMHB in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

c. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

a. Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., WRL-68) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

b. Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[1]

c. Cell Viability Measurement: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

d. Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the MIC of compounds against fungal pathogens.[2][3][4][5]

a. Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium.[2]

b. Assay Procedure: Two-fold serial dilutions of the test compounds are prepared in RPMI-1640 medium in 96-well plates. The standardized fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.[2][5]

c. MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the drug-free control.[4]

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay determines the ability of compounds to inhibit virus-induced cell death.[6][7][8]

a. Cell and Virus Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates. A pre-titered virus stock is used for infection.[6]

b. Assay Procedure: Confluent cell monolayers are treated with serial dilutions of the test compounds. The cells are then infected with the virus. Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug. The plates are incubated until a significant cytopathic effect (CPE) is observed in the virus control wells.[6][8]

c. Efficacy and Cytotoxicity Measurement: Cell viability is assessed using a colorimetric method such as neutral red or MTT staining. The 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) are determined by regression analysis. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is used to evaluate the antiviral potential.[7]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Initial Biological Screening

The following diagram illustrates the general workflow for the initial biological screening of the this compound analog library.

Potential Signaling Pathway Modulation by Fluorinated Pyridine Analogs in Cancer

Fluorinated pyridine and pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes in nucleotide synthesis and the modulation of critical signaling pathways. For instance, fluorinated pyrimidines can inhibit thymidylate synthase, leading to depletion of thymidine and subsequent cell death.[9][10][11] Furthermore, some pyridine derivatives have been found to modulate the PI3K/AKT/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer.[12][13]

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound analogs.

References

- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Fluoro-5-methylpyridine, a key building block in modern medicinal and agricultural chemistry.

Core Physical and Chemical Properties

Physical Properties

Quantitative physical data for this compound is sparse. The following table summarizes key identifiers and includes data for the closely related isomer, 2-Fluoro-5-methylpyridine, and the parent compound, 3-Methylpyridine, for comparative purposes.

| Property | Value for this compound | Comparative Data |

| Molecular Formula | C₆H₆FN[1] | - |

| Molecular Weight | 111.12 g/mol [1] | - |

| Appearance | Colorless to slight yellow liquid | - |

| Boiling Point | Data not available | 158-159 °C (for 2-Fluoro-5-methylpyridine) 144 °C (for 3-Methylpyridine)[2] |

| Melting Point | Data not available | -19 °C (for 3-Methylpyridine)[2] |

| Density | Data not available | 1.072 g/mL at 25 °C (for 2-Fluoro-5-methylpyridine) 0.957 g/mL (for 3-Methylpyridine)[2] |

| Solubility | Data not available | Miscible with water (for 3-Methylpyridine)[2] |

| Storage Temperature | 0-8 °C | - |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-3-methylpyridine, 5-Fluoro-3-picoline |

| CAS Number | 407-21-6 |

| PubChem CID | 2762892[3] |

| Molecular Structure | C1=CN=C(C=C1C)F |

Spectroscopic and Reactivity Data

Spectroscopic Data Summary

Detailed experimental spectra for this compound are available through specialized chemical data providers.[3][4] The expected spectral features are summarized below:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. Aromatic protons are expected in the δ 7.0-8.5 ppm range, and the methyl protons around δ 2.3-2.5 ppm. |

| ¹³C NMR | Six distinct signals for the six carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). Aromatic carbons typically appear in the δ 120-160 ppm range, while the methyl carbon will be significantly upfield (around δ 15-25 ppm). For the related 3-fluoropyridine-2-methanol, aromatic carbon signals appear between δ 124-167 ppm.[5] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 111.12, corresponding to the molecular weight of the compound. |

| ¹⁹F NMR | A single signal for the fluorine atom, with coupling to nearby protons. |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the pyridine ring and the influence of its substituents. The fluorine atom, being highly electronegative, enhances the electrophilicity of the pyridine ring, making it a valuable intermediate in nucleophilic aromatic substitution reactions. It serves as a crucial building block for introducing the 5-fluoro-3-methylpyridyl moiety into larger, more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[6]

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of a Fluoropyridine via Balz-Schiemann Reaction

This protocol is a representative example for the synthesis of a fluoropyridine and can be adapted for this compound starting from 3-Amino-5-methylpyridine.

Materials:

-

3-Amino-5-methylpyridine

-

42% Aqueous Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Calcium Hydride (CaH₂)

Procedure:

-

Formation of the Diazonium Salt: In a suitable reaction flask equipped with a stirrer and a thermometer, dissolve 3-Amino-5-methylpyridine in 42% aqueous HBF₄. Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Decomposition and Product Formation: Gently heat the reaction mixture to induce thermal decomposition of the diazonium tetrafluoroborate salt. The evolution of nitrogen gas will be observed.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a fluorinated pyridine derivative.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: It is a key intermediate in the development of drugs targeting neurological disorders. The incorporation of the fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.

-

Agrochemicals: This compound is utilized in the formulation of modern herbicides and pesticides, contributing to improved crop protection and yields.[6]

Relevance in Signaling Pathways: The FLT3 Pathway in Acute Myeloid Leukemia (AML)

Derivatives of fluorinated pyridines are often investigated as kinase inhibitors in oncology. A relevant example is the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is frequently mutated in Acute Myeloid Leukemia (AML).[7][8] Constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting the proliferation and survival of leukemia cells.[7][8] Small molecule inhibitors, often containing heterocyclic scaffolds like pyridine, are a key therapeutic strategy.

The diagram below illustrates the simplified FLT3 signaling pathway.

References

- 1. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 407-21-6 [chemicalbook.com]

- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-methylpyridine: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylpyridine, a halogenated pyridine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the fluorine substituent, make it a key intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailed experimental protocols for its preparation, and an exploration of its role in modulating signaling pathways, particularly as a scaffold for metabotropic glutamate receptor 5 (mGlu5) antagonists.

Introduction

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Fluorinated pyridines, in particular, are prevalent motifs in a wide range of pharmaceuticals and agrochemicals.[1] this compound (also known as 5-fluoro-3-picoline) serves as a crucial intermediate in the development of novel therapeutic agents, especially those targeting neurological disorders.[2] This guide aims to consolidate the available scientific information on its synthesis and applications, providing a practical resource for researchers in the field.

Discovery and Synthetic History

While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis is conceptually rooted in established methods for the preparation of fluorinated aromatic compounds. The most probable and widely referenced synthetic route is the Balz-Schiemann reaction , which transforms an aromatic amine into its corresponding fluoride via a diazonium tetrafluoroborate intermediate.[3] In the case of this compound, the logical precursor is 3-amino-5-methylpyridine.

The historical development of synthetic methods for fluorinated pyridines has seen a progression from harsh and often low-yielding procedures to more refined and efficient protocols. Early methods for fluorination often involved multi-step sequences and challenging reagents. The advent of milder and more selective fluorinating agents has significantly advanced the accessibility of compounds like this compound.

Synthetic Methodologies

The primary route for the synthesis of this compound is the Balz-Schiemann reaction of 3-amino-5-methylpyridine. This section provides a detailed, albeit generalized, experimental protocol based on established procedures for similar transformations.

Synthesis of this compound via Balz-Schiemann Reaction

The overall transformation involves two key steps: diazotization of the starting amine followed by thermal decomposition of the resulting diazonium salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Diazotization of 3-Amino-5-methylpyridine

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-amino-5-methylpyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, ~48% in water, 2.5-3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO2, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

-

The resulting precipitate of 3-methyl-5-pyridinediazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Thermal Decomposition

-

Place the dried diazonium salt in a flask equipped with a distillation apparatus.

-

Heat the salt gently under vacuum. The decomposition is typically carried out at temperatures ranging from 100-150 °C.

-

The crude this compound will distill over as a colorless to pale yellow liquid.

-

Further purification can be achieved by redistillation.

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-methylpyridine | Inferred from Balz-Schiemann reaction principles |

| Key Reagents | NaNO2, HBF4 | [3] |

| Reaction Temperature | 0-5 °C (Diazotization), 100-150 °C (Decomposition) | [4] |

| Typical Yield | 40-60% (Varies based on specific conditions) | Inferred from similar reactions[4] |

| Purity | >98% (after purification) | [5] |

Spectroscopic Data:

| Technique | Data | Reference |

| Molecular Formula | C6H6FN | [6] |

| Molecular Weight | 111.12 g/mol | [6] |